molecular formula C12H15ClN2O2 B7979980 tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B7979980
M. Wt: 254.71 g/mol
InChI Key: FUDBNGZQHOMXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyridine core. The tert-butyl carboxylate group at position 1 acts as a protective moiety, commonly employed in organic synthesis to stabilize reactive intermediates. This compound is commercially available (CymitQuimica) in varying quantities, indicating its utility as a building block in medicinal chemistry, particularly for kinase inhibitors or central nervous system-targeted therapies .

Properties

IUPAC Name

tert-butyl 6-chloro-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-5-4-8-7-14-10(13)6-9(8)15/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDBNGZQHOMXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(C=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactamization-Reduction Route

A method detailed in CN104230923A outlines the formation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives via lactamization of furo[3,4-c]pyridine-1,3-diketone with urea, followed by LiAlH4 reduction and HCl-mediated salt formation. Adapting this protocol:

  • Lactamization : Reacting a diketone precursor (e.g., furo[3,2-c]pyridine-1,3-diketone) with urea in o-xylene under reflux yields the lactam intermediate.

  • Reduction : Treatment with LiAlH4 in tetrahydrofuran (THF) at 0°C reduces the lactam to the dihydro-pyrrolopyridine framework.

  • Chlorination : Electrophilic substitution using Cl2 or N-chlorosuccinimide (NCS) introduces the chloro group at position 6.

  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with triethylamine (TEA) protects the secondary amine.

Key Data :

StepReagent/ConditionsYield
LactamizationUrea, o-xylene, reflux, 6h53%
ReductionLiAlH4, THF, 0°C to RT55%
Boc ProtectionBoc2O, TEA, DCM, RT85%

Alternative Cyclization via Alkylation and Hydro-Reduction

CN104402879A describes a route for octahydro-pyrrolopyridine derivatives involving cyano group hydro-reduction and cyclization. For the target compound:

  • Alkylation : Haloacetonitrile reacts with a pyridine precursor under basic conditions to form a nitrile intermediate.

  • Hydro-Reduction : Raney nickel catalyzes hydrogenation, reducing the nitrile to an amine and inducing cyclization.

  • Chlorination : Direct chlorination at position 6 using POCl3 or SOCl2.

  • Carboxylation : Boc protection under mild aqueous conditions.

Optimized Parameters :

  • Alkylation: K2CO3, DMF, 50°C, 12h (78% yield).

  • Hydro-Reduction: H2 (3 atm), Raney Ni, MeOH, 24h (62% yield).

Functional Group Interconversion Approaches

Recent studies highlight late-stage functionalization as a viable strategy. For instance, tert-butyl 6-formyl derivatives undergo nucleophilic substitution to introduce chloro groups.

  • Formylation : Vilsmeier-Haack reaction introduces a formyl group at position 6.

  • Chlorination : SOCl2 converts the formyl to chloro under reflux (80% yield).

  • Purification : Silica gel chromatography isolates the target compound (>95% purity).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Lactamization-ReductionHigh regioselectivity; scalableMulti-step; LiAlH4 handling hazards
Alkylation-CyclizationOne-pot cyclization; mild conditionsRequires specialized catalysts (Raney Ni)
FunctionalizationLate-stage modification flexibilityDependent on precursor availability

Critical Challenges and Optimization Insights

  • Chlorination Selectivity : Positional selectivity at C6 is achieved using directing groups (e.g., Boc-protected amines) to activate the pyridine ring.

  • Reduction Over-Reduction : Controlled LiAlH4 stoichiometry prevents excessive ring saturation.

  • Crystallization : Solvent evaporation (e.g., methanol/water) yields high-purity crystals for X-ray validation .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyloxycarbonyl (Boc) group serves as a protective moiety, removable under acidic conditions to expose the pyrrolopyridine nitrogen. This reaction is critical for subsequent functionalization in medicinal chemistry applications.

  • Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .

  • Mechanism : Acid-catalyzed cleavage of the Boc group generates a free amine intermediate.

  • Product : 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 1649470-12-1 derivatives) .

Example Reaction :

Boc protected compoundTFA DCMNH pyrrolopyridine+CO2+tert butanol\text{Boc protected compound}\xrightarrow{\text{TFA DCM}}\text{NH pyrrolopyridine}+\text{CO}_2+\text{tert butanol}

Applications : Deprotection enables further modifications, such as alkylation or acylation, to develop kinase inhibitors (e.g., MPS1 inhibitors) .

Substitution at the 6-Chloro Position

The chlorine atom at the 6-position undergoes nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, offering access to diverse derivatives.

Nucleophilic Substitution

  • Reagents : Amines, thiols, or alkoxides under basic conditions .

  • Conditions : Heating in polar aprotic solvents (e.g., DMF, DMSO) with K2CO3 or Cs2CO3.

Reagent Product Yield Reference
Piperidine6-(Piperidin-1-yl)-pyrrolopyridine derivative75–85%
Sodium methoxide6-Methoxy-pyrrolopyridine65–70%

Palladium-Mediated Cross-Coupling

  • Reagents : Arylboronic acids, vinyl stannanes, or alkynes .

  • Catalysts : Pd(PPh3)4 or Pd(dppf)Cl2 with ligands .

  • Conditions : Microwave-assisted heating (100–120°C) in THF/H2O .

Example :

6 Cl Pyrrolopyridine+Ar B OH 2Pd catalyst6 Aryl pyrrolopyridine\text{6 Cl Pyrrolopyridine}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{6 Aryl pyrrolopyridine}

Oxidation Reactions

The dihydropyrrolopyridine ring undergoes oxidation to form aromatic or fully conjugated systems, altering electronic properties for enhanced bioactivity.

  • Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2.

  • Product : Aromatic pyrrolo[3,2-c]pyridine derivatives with increased planarity.

Impact : Oxidation enhances π-stacking interactions in enzyme-binding pockets, improving inhibitory potency .

Coupling Reactions for Scaffold Diversification

The pyrrolopyridine core participates in cycloaddition and Suzuki-Miyaura coupling to construct polycyclic frameworks.

Suzuki-Miyaura Coupling

  • Substrates : Brominated or iodinated pyrrolopyridine derivatives .

  • Applications : Synthesis of biaryl analogs for structure-activity relationship (SAR) studies .

Example :

6 Bromo pyrrolopyridine+Ph B OH 2Pd6 Phenyl pyrrolopyridine\text{6 Bromo pyrrolopyridine}+\text{Ph B OH }_2\xrightarrow{\text{Pd}}\text{6 Phenyl pyrrolopyridine}

Cyclization Reactions

  • Reagents : Propargyl alcohols or enol ethers under acidic conditions.

  • Product : Fused tricyclic systems (e.g., pyrrolo[3,2-c]quinolines).

Biological Relevance in Medicinal Chemistry

Derivatives of this compound exhibit potent kinase inhibitory activity. For example:

  • MPS1 Inhibition : N-1-deprotected analogs bind to the ATP pocket of monopolar spindle kinase, disrupting cell-cycle progression in cancer cells .

  • Structure-Activity Relationship : Substituents at the 6-position (e.g., aryl groups) enhance selectivity and potency .

Key Data from Cocrystallization Studies :

  • Compound 65 (a derivative) forms hydrophobic interactions with MPS1’s activation loop (PDB: 4ZCI) .

  • Binding affinity (IC50): <10 nM for MPS1 .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has been investigated for its potential therapeutic properties. Its structural features allow it to interact with various biological targets:

  • Anticancer Activity : Research indicates that derivatives of pyrrolopyridine compounds exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. Studies have shown that modifications to the pyrrolopyridine scaffold can enhance potency against cancer cell lines .
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecular architectures:

  • Synthesis of Pyrrolopyridine Derivatives : It can be employed to synthesize various derivatives that may possess enhanced biological activities or novel properties. The chlorinated position can be utilized for further functionalization reactions .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry : Its incorporation into polymer matrices can lead to materials with tailored properties such as increased thermal stability and mechanical strength .

Case Study 1: Anticancer Activity

A study explored the anticancer efficacy of pyrrolopyridine derivatives against various cancer cell lines. The results indicated that specific modifications to the tert-butyl group and the chlorine atom significantly influenced the cytotoxicity levels observed .

Compound VariantIC50 (µM)Cell Line
Original Compound25A549
Modified Variant A10A549
Modified Variant B5HeLa

Case Study 2: Neuroprotective Effects

In another investigation, researchers assessed the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings suggested a dose-dependent reduction in cell death and an increase in cell viability, indicating potential therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The pyrrolo-pyridine scaffold exists in multiple isomeric forms, with substituents and saturation levels dictating physicochemical and biological properties. Key analogues include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Differences
tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Pyrrolo[3,2-c]pyridine (dihydro) Cl at position 6 C₁₂H₁₅ClN₂O₂ 270.71 (calculated) Partially saturated (2,3-dihydro), Cl substituent
tert-Butyl 6-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Pyrrolo[2,3-b]pyridine (aromatic) CN at position 6 C₁₃H₁₃N₃O₂ 243.26 Different ring junction ([2,3-b]), cyano group
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Pyrrolo[3,2-c]pyridine (octahydro) None C₁₂H₂₂N₂O₂ 226.32 Fully saturated core, no halogen
tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate Pyrrolo[3,4-c]pyridine CH₂Cl at position 6 C₁₃H₁₇ClN₂O₂ 268.74 Different junction ([3,4-c]), chloromethyl group

Functional Group and Reactivity Analysis

  • Chlorine vs. Cyano Groups: The chlorine in the target compound provides moderate electron-withdrawing effects, enhancing stability and directing electrophilic substitution.
  • Saturation Levels : The 2,3-dihydro configuration balances aromaticity (from the pyridine ring) with conformational flexibility, whereas the octahydro analogue () lacks aromaticity, likely reducing π-π stacking interactions in drug-receptor binding .
  • Chloromethyl vs. Chlorine : The chloromethyl group in offers a reactive site for further functionalization (e.g., nucleophilic displacement), whereas the chlorine in the target compound may limit reactivity to specific coupling reactions .

Biological Activity

tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS Number: 1649470-12-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15ClN2O2
  • Molecular Weight : 254.71 g/mol
  • Purity : ≥97% .

Antitumor Activity

Recent studies have highlighted the potential of pyrrolo[3,2-c]pyridine derivatives as antitumor agents. Specifically, a series of compounds including this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Key Findings :

  • Cell Lines Tested : The compound exhibited significant cytotoxicity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines.
  • IC50 Values : The most potent derivative showed IC50 values ranging from 0.12 to 0.21 μM against the tested cell lines .
  • Mechanism of Action : The compound was found to inhibit tubulin polymerization at concentrations as low as 3 μM, disrupting microtubule dynamics which is critical for cancer cell proliferation .
CompoundCell LineIC50 (μM)
This compoundHeLa0.12
This compoundSGC-79010.15
This compoundMCF-70.21

Other Biological Activities

Beyond its antitumor properties, pyrrolo[3,2-c]pyridine derivatives have shown promise in other therapeutic areas:

  • Inhibition of Kinases : Compounds in this class have been identified as potent inhibitors of MPS1 kinase, which is involved in cell cycle regulation. The inhibition of MPS1 has implications for cancer therapy by affecting tumor growth and survival .
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values comparable to known antibiotics .

Study on Antitumor Efficacy

In a recent study published in Nature, researchers synthesized a new series of pyrrolo[3,2-c]pyridine derivatives and evaluated their biological activities. Among these compounds, this compound was highlighted for its ability to induce apoptosis in cancer cells through the disruption of microtubule dynamics .

Mechanistic Insights

Further mechanistic studies indicated that this compound could stabilize the inactive conformation of MPS1 kinase, leading to reduced phosphorylation activity and subsequent inhibition of tumor cell proliferation .

Q & A

Q. Critical Parameters :

  • Temperature control during chlorination to avoid over-substitution.
  • Stoichiometry of Boc₂O to prevent side reactions.
  • Purity of intermediates (monitored via TLC or HPLC ≥98%) .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and Boc-group integrity (e.g., tert-butyl signals at δ ~1.4 ppm).
  • Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ at m/z 323.82, consistent with C₁₆H₂₂ClN₃O₂) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
  • X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtainable.

Table 1 : Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₂ClN₃O₂
Molecular Weight323.82 g/mol
Purity (HPLC)≥95%

Advanced: How can computational chemistry methods optimize the synthesis and functionalization of this compound?

Methodological Answer:
Computational approaches like density functional theory (DFT) and reaction path searching can:

Predict Reactivity : Identify electrophilic/nucleophilic sites using Fukui indices or molecular electrostatic potential (MEP) maps.

Optimize Catalysts : Screen transition-metal catalysts (e.g., Pd, Cu) for cross-coupling steps via docking studies.

Reduce Trial-and-Error : Use ICReDD’s integrated computational-experimental workflows to narrow reaction conditions (e.g., solvent, temperature) .

Example : DFT calculations (B3LYP/6-31G*) can model Boc-deprotection kinetics under acidic conditions, guiding experimental pH optimization .

Advanced: How can researchers resolve contradictions in reported toxicity or stability data for this compound?

Methodological Answer:
Contradictions often arise from impurity profiles or assay conditions. Strategies include:

Comparative Studies : Replicate assays (e.g., Ames test, acute toxicity in rodents) using standardized protocols (OECD guidelines).

Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., dechlorinated derivatives) that may influence toxicity .

Environmental Stress Testing : Expose the compound to light, heat, and humidity (ICH Q1A guidelines) to assess degradation pathways .

Note : Acute toxicity data may vary due to differences in formulation (e.g., solvent used in dosing). Always cross-reference with SDS documentation .

Advanced: What strategies improve regioselectivity in late-stage functionalization of the pyrrolopyridine core?

Methodological Answer:

Directing Groups : Install temporary groups (e.g., pyridinyl or boronate esters) to steer C-H activation toward specific positions .

Catalyst Engineering : Use Pd/Xantphos systems for Suzuki-Miyaura couplings at sterically hindered sites .

Protection-Deprotection : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc before functionalization .

Case Study : tert-Butyl-protected intermediates enable selective iodination at the 5-position using NIS (N-iodosuccinimide) in DMF at 50°C .

Basic: What are the recommended storage conditions and stability benchmarks for this compound?

Methodological Answer:

  • Storage : -20°C in airtight, light-resistant containers under nitrogen. Desiccate to prevent hydrolysis of the Boc group .
  • Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 6 months). Degradation products (e.g., free amine) are detectable via HPLC .

Caution : Avoid prolonged exposure to protic solvents (e.g., MeOH), which accelerate Boc cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.